![molecular formula C6H4F3N5O B1384449 7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol CAS No. 914205-08-6](/img/structure/B1384449.png)

7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol

Descripción general

Descripción

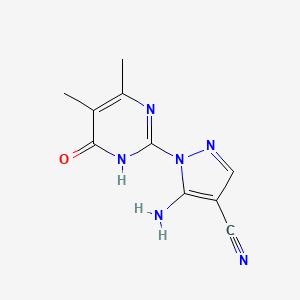

This compound is a member of the pyrazolo[1,5-a]pyrimidines . It is a nitrogen-containing heterocyclic compound . The IUPAC name of this compound is 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . A microwave-assisted copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

In the C-5 position, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives, whereas in the C-3 position, arylation was performed via Suzuki-Miyaura cross-coupling using the commercially available aromatic and heteroaromatic boronic acids .Physical And Chemical Properties Analysis

The molecular weight of this compound is 255.59 . The InChI code is 1S/C6H4F3N5O.ClH/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4;/h1H,10H2,(H,11,12,13,15);1H .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol and its derivatives have been the subject of extensive research in the field of organic synthesis. Studies have explored various synthesis methods and chemical transformations of these compounds. For instance, Zemlyanaya et al. (2018) detailed the synthesis of 5,5,7-trimethyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and investigated its chemical transformations, demonstrating its versatility in organic chemistry (Zemlyanaya et al., 2018).

Antimicrobial and Antifungal Properties

Research has also been conducted on the antimicrobial and antifungal properties of these compounds. Komykhov et al. (2017) synthesized (5S,7R)-5-aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols and examined their antimicrobial and antifungal activities in vitro, indicating potential applications in the development of new antimicrobial agents (Komykhov et al., 2017).

Synthesis of Biologically Active Compounds

Massari et al. (2017) highlighted the use of [1,2,4]triazolo[1,5-a]pyrimidine scaffolds for the synthesis of biologically active compounds. They developed efficient procedures for synthesizing derivatives with promising ability to inhibit influenza virus RNA polymerase, showcasing the potential of these compounds in antiviral drug development (Massari et al., 2017).

Crystal Structure and Physical Properties

The study of the crystal structure and physical properties of these compounds is another area of interest. Canfora et al. (2010) investigated the molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in different crystal environments. Their research provides insights into the structural characteristics that could influence the biological activity of these compounds (Canfora et al., 2010).

Potential for Anticonvulsant Agents

The potential of these compounds as anticonvulsant agents has also been explored. Divate and Desai (2014) synthesized a series of triazolo pyrimidine derivatives and identified one compound as a promising anticonvulsant agent. This highlights the therapeutic applications of these compounds in the treatment of neurological disorders (Divate & Desai, 2014).

Direcciones Futuras

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been highlighted for their anticancer potential and enzymatic inhibitory activity . This suggests that these compounds could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propiedades

IUPAC Name |

7-amino-2-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N5O/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4/h1H,10H2,(H,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGVGANQHOUKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC(=N2)C(F)(F)F)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)

![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)

![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)